

MPI-0479605 vs reversine as Mps1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MPI-0479605	
Cat. No.:	B15604637	Get Quote

An Objective Comparison of MPI-0479605 and Reversine as Mps1 Kinase Inhibitors

Introduction

Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine kinase (TTK), is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis, preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][2][3][4] Given its high expression in various cancer cells and its essential role in maintaining genomic stability, Mps1 has emerged as an attractive therapeutic target in oncology.[1][5][6]

This guide provides a detailed comparison of two small-molecule inhibitors of Mps1: **MPI-0479605** and reversine. Both are ATP-competitive inhibitors, but they exhibit significant differences in potency, selectivity, and off-target effects. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the distinct profiles of these two compounds.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for **MPI-0479605** and reversine, highlighting their efficacy and selectivity as Mps1 inhibitors.

Table 1: In Vitro Potency Against Mps1



Compound	Target	IC50 (nM)	Assay Conditions
MPI-0479605	Mps1	1.8	Recombinant full- length enzyme, 40 μM ATP
Reversine	Mps1 (full-length)	2.8 - 6	Recombinant full- length enzyme, 50 μM ATP

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Summary: Both **MPI-0479605** and reversine are highly potent inhibitors of Mps1, with IC50 values in the low nanomolar range.[1][7][8][9]

Table 2: Kinase Selectivity Profile

Compound	Off-Target Kinase	IC50 (nM)	Fold Selectivity (Off-Target IC50 / Mps1 IC50)
MPI-0479605	Aurora A	>10,000	>5,500-fold
Aurora B	>10,000	>5,500-fold	
Screened against 120 other kinases with high selectivity[1]	-	-	
Reversine	Aurora A	876	~146-fold (vs. 6 nM Mps1 IC50)
Aurora B	98.5	~35-fold (vs. 2.8 nM Mps1 IC50)[8]	
Aurora C	400	~67-fold (vs. 6 nM Mps1 IC50)[10]	-

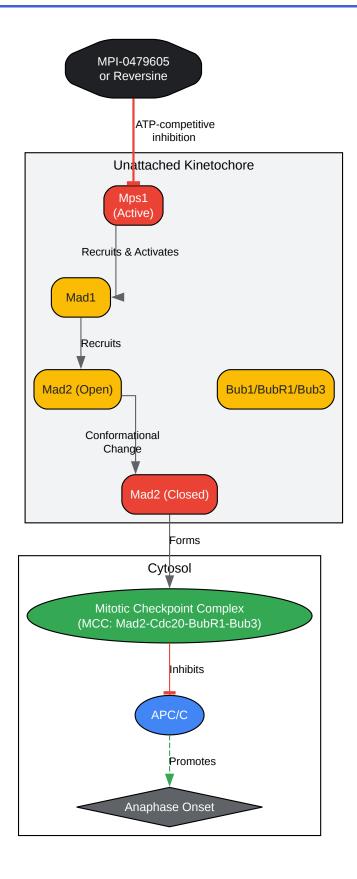


Summary: A key differentiator between the two compounds is their kinase selectivity. **MPI-0479605** is a highly selective Mps1 inhibitor, showing minimal activity against a large panel of other kinases, including the structurally related Aurora kinases.[1] In contrast, reversine is a multi-kinase inhibitor, demonstrating significant inhibitory activity against Aurora kinases A, B, and C.[8][11][12][13] This lack of selectivity can complicate the interpretation of cellular experiments and may lead to different downstream biological effects.

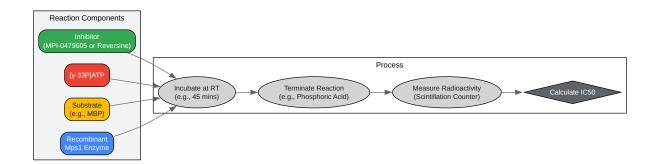
Signaling Pathway and Experimental Workflows Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 is a master regulator of the SAC. At the onset of mitosis, it localizes to unattached kinetochores and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B and securin and delaying the onset of anaphase until all sister chromatids are properly attached to the spindle.

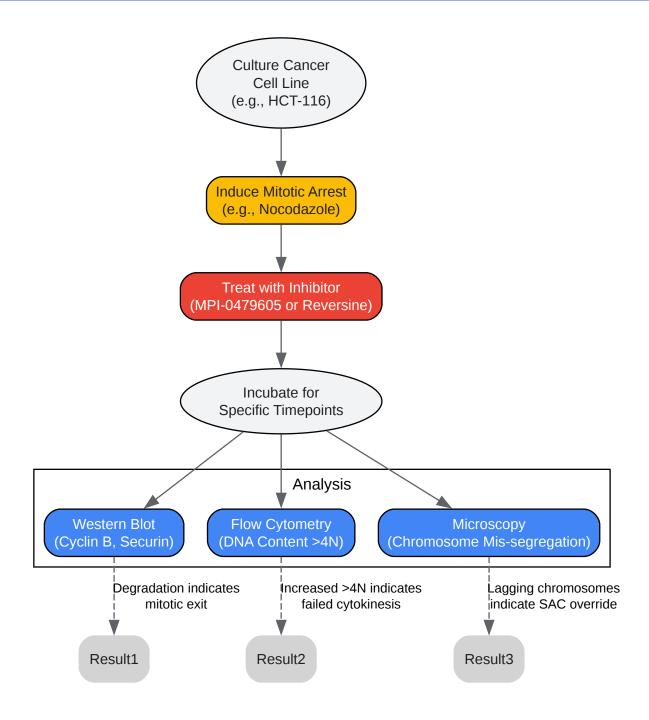












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- To cite this document: BenchChem. [MPI-0479605 vs reversine as Mps1 inhibitor].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604637#mpi-0479605-vs-reversine-as-mps1-inhibitor]

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